Superior Enantiomeric Resolution Yields Compared to the Para-Chloro Isomer
In a direct head-to-head comparison of α-halo carboxylic acid resolution using a chiral copper(II) O,O′-dibenzoyltartrate complex, α-bromo-2-chlorophenylacetic acid (HL1) was successfully resolved to yield optically active (R)-acid. In contrast, under identical conditions, its para-substituted regioisomer, α-bromo-4-chlorophenylacetic acid (HL7), and α-bromophenylacetic acid (HL6) both failed to undergo resolution, producing only racemic acids . Furthermore, the 2-chloro isomer (HL1) exhibited spontaneous racemization in acetonitrile, a property that enabled a crystallization-induced dynamic resolution (CIDR) process with yields exceeding 50%, which was not observed for the 4-chloro analog .
| Evidence Dimension | Resolution Outcome and Yield in Chiral Separation |
|---|---|
| Target Compound Data | Successful resolution to optically active (R)-acid; Spontaneous racemization enables CIDR with >50% yield. |
| Comparator Or Baseline | alpha-Bromo-4-chlorophenylacetic acid (HL7) and alpha-Bromophenylacetic acid (HL6) |
| Quantified Difference | Target compound yields optically active acid; comparators yield only racemic acid (>100% difference in resolution success). Yield for CIDR process >50% for target, not applicable for comparator. |
| Conditions | Copper(II)-mediated resolution with chiral O,O′-dibenzoyltartaric acid (DBTA) in acetonitrile solution at room temperature. |
Why This Matters
For procurement of a Clopidogrel intermediate, the ability to achieve enantiomeric resolution directly impacts downstream manufacturing feasibility and cost, making the 2-chloro isomer the only viable choice between these two chemically similar, same-weight options.
